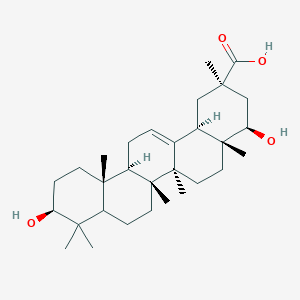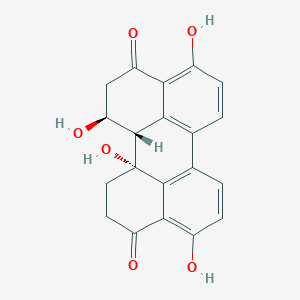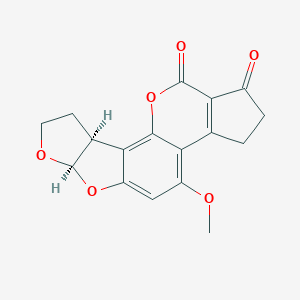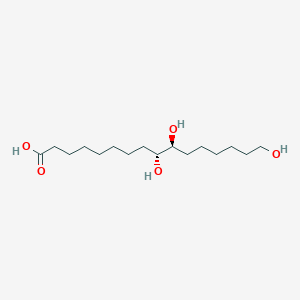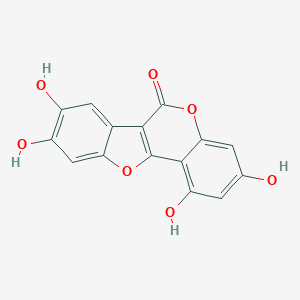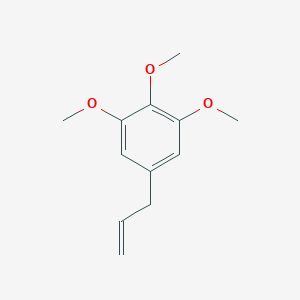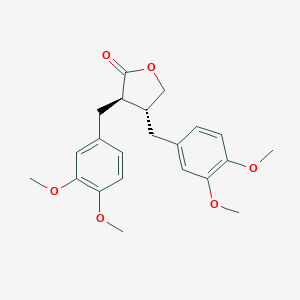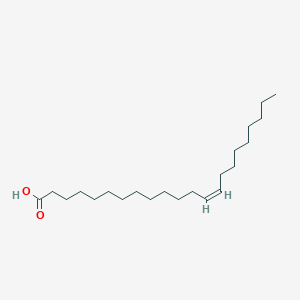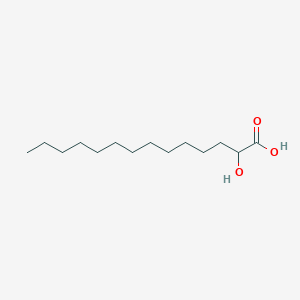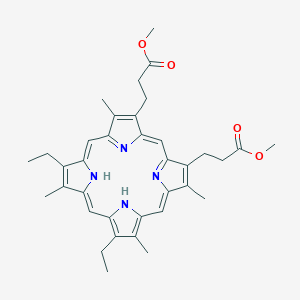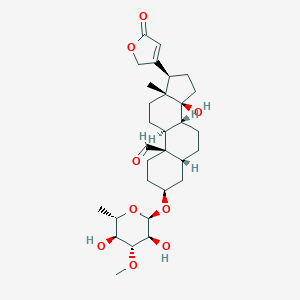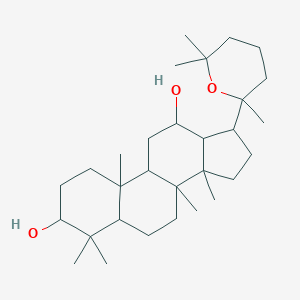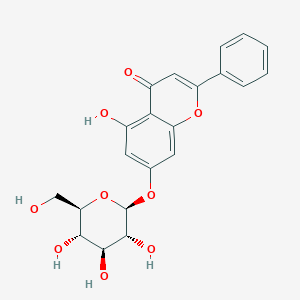
Chrysin-7beta-monoglucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysin-7beta-monoglucoside is a flavonoid compound found in various plant species, including Passiflora caerulea and Oroxylum indicum. This compound has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.
Applications De Recherche Scientifique
Diabetes Management
- Impact on Diabetic Complications: Chrysin (CH), a natural flavonoid, has shown potential in preventing and treating diabetes complications in experimental models. Its protective effects against diabetes outcomes are due to modulation of oxidative stress, inflammation, and apoptosis (Farkhondeh et al., 2019).
- Neuroprotective Effects: Chrysin has demonstrated neuroprotection against diabetes-associated cognitive decline (DACD) in diabetic rats, suggesting that it can alleviate cognitive deficits through modulation of oxidative stress, inflammation, and apoptosis (Li et al., 2014).
Cardiovascular Health
- Cardioprotective Properties: Chrysin can improve myocardial injury in diabetic rats by inhibiting AGE-RAGE mediated oxidative stress and inflammation, suggesting a therapeutic role in cardiovascular diseases associated with diabetes (Rani et al., 2014).
Cancer Treatment
- Anticancer Activity: Chrysin displays anticancer activity through induction of apoptosis, alteration of cell cycle, and inhibition of angiogenesis, invasion, and metastasis in cancer cells. This broad spectrum of antitumor activity makes chrysin a promising candidate for cancer therapy (Kasala et al., 2015).
Renal Health
- Nephroprotective Effects: Chrysin has shown nephroprotective effects in type 2 diabetic rats, indicating potential use in the treatment of diabetic nephropathy by targeting chronic microinflammation (Ahad et al., 2014).
- Management of Diabetic Nephropathy: It also improves renal function and pathological injury in diabetic nephropathy mice, indicating its therapeutic potential in diabetic renal complications (Zhou et al., 2022).
Visual Health
- Retinal Protection: Chrysin has protective effects on the diabetes-associated malfunctioned visual cycle, suggesting a potential role in the treatment of diabetic retinopathy (Kang et al., 2018).
Inflammatory Diseases
- Inflammatory Bowel Diseases: Chrysin has shown anti-inflammatory effects in dextran sodium sulfate-induced colitis in mice, highlighting its potential in treating inflammatory bowel diseases (Shin et al., 2009).
Propriétés
Numéro CAS |
31025-53-3 |
|---|---|
Nom du produit |
Chrysin-7beta-monoglucoside |
Formule moléculaire |
C21H20O9 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
5-hydroxy-2-phenyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C21H20O9/c22-9-16-18(25)19(26)20(27)21(30-16)28-11-6-12(23)17-13(24)8-14(29-15(17)7-11)10-4-2-1-3-5-10/h1-8,16,18-23,25-27H,9H2/t16-,18-,19+,20-,21-/m1/s1 |
Clé InChI |
PIJHQWMTZXDYER-QNDFHXLGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O |
Autres numéros CAS |
31025-53-3 |
Synonymes |
Chrysin-7-glucoside; Chrysin 7-O-β-D-glucopyranoside; 7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one; 5,7-Dihydroxyflavone 7-O-glucopyranoside |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



